4-Amino-5-phenyl-2-(trifluoromethyl)pyridine
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Overview
Description
4-Amino-5-phenyl-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an amino group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-phenyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the trifluoromethylation of pyridine derivatives, which can be achieved using various trifluoromethylating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-phenyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-Amino-5-phenyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-5-phenyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and amino groups but lacks the phenyl group.
5-Phenyl-2-(trifluoromethyl)pyridine: Similar structure but without the amino group.
Uniqueness
4-Amino-5-phenyl-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and phenyl groups contribute to its reactivity and potential biological activities .
Properties
Molecular Formula |
C12H9F3N2 |
---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
5-phenyl-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)11-6-10(16)9(7-17-11)8-4-2-1-3-5-8/h1-7H,(H2,16,17) |
InChI Key |
OZMRGKXEXFRCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2N)C(F)(F)F |
Origin of Product |
United States |
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